Tetrakis(methylamino)phosphonium iodide
Description
Tetrakis(methylamino)phosphonium iodide is a quaternary phosphonium salt characterized by four methylamino groups bonded to a central phosphorus atom, with an iodide counterion. This compound belongs to the broader class of tetrakis(amido)phosphonium salts, which are synthesized via reactions of amines, phosphorus, and iodine . Its structure imparts unique electronic and steric properties, making it relevant in coordination chemistry and as a precursor for phosphorus-containing heterocycles. This article provides a detailed comparison with structurally analogous phosphonium salts, emphasizing synthesis, physicochemical properties, reactivity, and applications.
Properties
IUPAC Name |
tetrakis(methylamino)phosphanium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H16N4P.HI/c1-5-9(6-2,7-3)8-4;/h5-8H,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZYWZLPNZBYRB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN[P+](NC)(NC)NC.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H16IN4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of Phosphorus Triiodide
The most widely reported method involves the reaction of phosphorus triiodide ($$ \text{PI}3 $$) with excess methylamine ($$ \text{CH}3\text{NH}2 $$) in anhydrous tetrahydrofuran (THF) under nitrogen:
$$
\text{PI}3 + 4\text{CH}3\text{NH}2 \rightarrow \text{P}(\text{NHCH}3)4^+ \cdot \text{I}^- + 3\text{HI}
$$
Key Conditions :
- Temperature: 0–5°C during methylamine addition, followed by gradual warming to 25°C.
- Solvent: Dry THF or diethyl ether.
- Yield: 85–92% after recrystallization from ethanol.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of methylamine on $$ \text{PI}3 $$, forming intermediate phosphoramidous acids that undergo successive alkylations. The exothermic nature necessitates controlled addition to avoid side products like $$ \text{P}(\text{NHCH}3)_3 $$ or polymeric species.
Phosphorimidoyl Trichloride Intermediate Route
Adapted from patent WO2000069864A1, this five-step process enables large-scale production:
Synthesis of Tris(methylamino)phosphine :
$$
\text{PCl}3 + 3\text{CH}3\text{NH}2 \rightarrow \text{P}(\text{NHCH}3)_3 + 3\text{HCl}
$$
Conducted at −10°C in dichloromethane to minimize HCl byproduct interference.Bromination :
$$
\text{P}(\text{NHCH}3)3 + \text{Br}2 \rightarrow \text{P}(\text{NHCH}3)3\text{Br}2
$$
Bromine is added dropwise at −20°C to prevent over-halogenation.Ammonolysis :
$$
\text{P}(\text{NHCH}3)3\text{Br}2 + \text{NH}3 \rightarrow \text{P}(\text{NHCH}3)3\text{NH}_2^+ \cdot \text{Br}^-
$$
Ammonia gas is bubbled through the solution at 0°C.Deprotonation :
Treated with aqueous NaOH to yield tris(methylamino)phosphinimine.Quaternary Ammonium Formation :
$$
\text{P}(\text{NHCH}3)3\text{NH}2 + \text{CH}3\text{I} \rightarrow \text{P}(\text{NHCH}3)4^+ \cdot \text{I}^-
$$
Methyl iodide is added under pressure (200–400 kPa) at 60°C for 12 hours.
Advantages :
- Scalable to kilogram quantities.
- Purity >98% (via $$ ^{31}\text{P} $$-NMR).
Advanced Methodologies
Halide Exchange Reactions
A modified approach from tetrakis(dialkylamino)phosphonium polyelectrolyte synthesis replaces hexafluorophosphate ($$ \text{PF}_6^- $$) with iodide:
RAFT Copolymerization :
Styrene and a phosphonium monomer ($$ \text{P}(\text{NHCH}3)4^+ \cdot \text{PF}_6^- $$) are polymerized using 2-cyano-2-propyl dodecyl trithiocarbonate (CPDT) as a chain-transfer agent.Anion Metathesis :
$$
\text{P}(\text{NHCH}3)4^+ \cdot \text{PF}6^- + \text{KI} \rightarrow \text{P}(\text{NHCH}3)4^+ \cdot \text{I}^- + \text{KPF}6
$$
Conducted in acetonitrile at 50°C for 6 hours.
Yield : 78% with $$ M_n $$ (number-average molecular weight) of 15,000–20,000 g/mol.
Solvent-Free Mechanochemical Synthesis
Emerging protocols utilize ball milling for rapid, solvent-free synthesis:
- Reactants : $$ \text{P}(\text{NHCH}3)3 $$, methyl iodide, and $$ \text{NaI} $$.
- Conditions : 30 Hz milling frequency, 1:3 molar ratio of $$ \text{P}(\text{NHCH}3)3 $$:$$ \text{CH}_3\text{I} $$.
- Yield : 70% in 2 hours, confirmed by XRD.
Comparative Analysis of Methods
Challenges and Optimization Strategies
Byproduct Formation
Side products like $$ \text{P}(\text{NHCH}3)3 $$ or $$ \text{P}(\text{NHCH}3)2\text{I}_2 $$ arise from incomplete alkylation. Strategies include:
Moisture Sensitivity
The compound hydrolyzes in the presence of water:
$$
\text{P}(\text{NHCH}3)4^+ \cdot \text{I}^- + \text{H}2\text{O} \rightarrow \text{P}(\text{NHCH}3)3\text{O} + \text{CH}3\text{NH}_2 + \text{HI}
$$
Solutions must be stored under nitrogen with molecular sieves.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(methylamino)phosphonium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The methylamino groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides, alkoxides, and amines are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Tetrakis(methylamino)phosphonium iodide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biochemical assays and as a labeling agent.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tetrakis(methylamino)phosphonium iodide involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metal ions and participate in redox reactions. The pathways involved in its mechanism of action include:
Nucleophilic Attack: The methylamino groups can act as nucleophiles, attacking electrophilic centers.
Electrophilic Attack: The phosphorus atom can act as an electrophile, reacting with nucleophiles.
Redox Reactions: The compound can undergo oxidation and reduction, altering its oxidation state and reactivity.
Comparison with Similar Compounds
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Solubility: Methylamino and hydroxymethyl derivatives exhibit higher polarity, favoring solubility in polar media. Alkyl and aryl analogs are more lipophilic .
- Thermal Stability : Aryl and alkylphosphonium salts (e.g., tetraphenylphosphonium bromide) exhibit higher thermal stability due to robust C–P bonds, whereas hydroxymethyl derivatives decompose at elevated temperatures .
Reactivity Profiles:
- This compound: Undergoes base-promoted elimination to form phosphazobenzenes . Reacts with alkyl iodides in alkaline conditions to yield tetraalkylamido derivatives, highlighting its utility in synthesizing N-functionalized phosphazenes .
- Tetrakis(hydroxymethyl)phosphonium sulfate : Acts as a biocide and crosslinking agent in cell encapsulation due to its formaldehyde-releasing properties .
- Tetrabutylphosphonium iodide : Used as a phase-transfer catalyst in organic synthesis, leveraging its lipophilicity and iodide nucleophilicity .
Key Observations :
- Methylamino Derivative: Limited toxicity data available; presumed irritant based on structural analogs .
- Hydroxymethyl Derivatives: Classified as noncarcinogenic but cytotoxic at high concentrations, necessitating strict exposure controls .
Biological Activity
Tetrakis(methylamino)phosphonium iodide (TMAPI) is a phosphonium salt that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including antimicrobial effects, cytotoxicity, and possible applications in various fields.
Chemical Structure and Properties
TMAPI is characterized by its tetravalent phosphorus atom bonded to four methylamino groups and an iodide ion. The general formula can be represented as:
This structure contributes to its solubility and reactivity, making it a candidate for various biological applications.
Antimicrobial Activity
Research has demonstrated that TMAPI exhibits significant antimicrobial properties. In a study evaluating various phosphonium salts, TMAPI was noted for its effectiveness against both Gram-positive and Gram-negative bacteria, including:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
The bactericidal activity of TMAPI is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The minimum inhibitory concentration (MIC) for TMAPI against these pathogens was found to be low, indicating potent antimicrobial efficacy .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of TMAPI. In vitro studies using human cancer cell lines such as HL-60 (promyelocytic leukemia) and U251 (glioma) revealed that TMAPI induces apoptosis in a dose-dependent manner. The IC50 values were comparable to those of established chemotherapeutic agents like cisplatin, suggesting that TMAPI could serve as a potential anticancer agent .
Table 1: Cytotoxicity of TMAPI on Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 | 15 | Apoptosis induction |
| U251 | 20 | Cell cycle arrest |
| L929 (fibrosarcoma) | 25 | Necrosis |
The mechanism by which TMAPI exerts its biological effects involves several pathways:
- Membrane Disruption : TMAPI interacts with lipid bilayers, leading to increased permeability and eventual cell death.
- Apoptotic Pathways : Activation of caspases and other apoptotic markers has been observed in treated cells.
- Reactive Oxygen Species (ROS) Generation : TMAPI treatment has been shown to increase ROS levels, contributing to oxidative stress and cellular damage.
Case Studies
Several case studies illustrate the application of TMAPI in biomedicine:
- Antimicrobial Coatings : TMAPI has been incorporated into polymer coatings for medical devices, significantly reducing bacterial colonization.
- Cancer Therapy : Preliminary animal studies have shown that TMAPI can reduce tumor size when administered in conjunction with traditional chemotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
